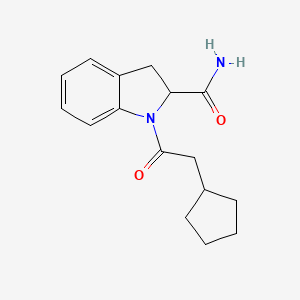![molecular formula C21H18N4O4S B2992501 2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1705189-00-9](/img/structure/B2992501.png)
2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. It features a unique molecular structure that combines elements from multiple functional groups, rendering it a versatile compound for research and development.
作用机制
Target of Action
It is known that similar compounds have shown potent anti-mycobacterial activity , suggesting that the compound may target enzymes or proteins essential for the survival of mycobacteria.
Mode of Action
It is suggested that the presence of electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties in the phenyl ring attached to the 4,5-dihydropyrazole ring might be responsible for the powerful anti-mycobacterial activity displayed by similar derivatives .
Pharmacokinetics
It is known that the drug-likeness score and molecular properties responsible for a good pharmacokinetic profile were calculated for similar compounds .
Result of Action
The compound’s action results in potent anti-mycobacterial activity, as demonstrated by similar derivatives
Action Environment
It is known that the presence of electron-donating substituents in the compound structure might enhance its anti-mycobacterial activity .
生化分析
Biochemical Properties
2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including Mycobacterium tuberculosis enoyl reductase, which is crucial for its antitubercular activity . The compound’s interaction with this enzyme involves binding to the active site, inhibiting the enzyme’s function, and thereby disrupting the bacterial cell wall synthesis.
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, alteration of gene expression, and impacts on cellular metabolism. In cancer cells, it has been observed to induce apoptosis and inhibit proliferation by affecting pathways such as the PI3K/Akt and MAPK/ERK pathways . This compound also influences the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. For instance, its binding to Mycobacterium tuberculosis enoyl reductase results in enzyme inhibition, which is critical for its antitubercular activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term effects on cellular function include sustained inhibition of target enzymes and prolonged modulation of signaling pathways, which can lead to cumulative effects on cell viability and function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low to moderate doses have been shown to be effective in achieving therapeutic outcomes without significant toxicity . High doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window.
Metabolic Pathways
The metabolic pathways involving this compound include its biotransformation by liver enzymes such as cytochrome P450 . This metabolism results in the formation of various metabolites, some of which retain biological activity. The compound’s interaction with these enzymes can also affect metabolic flux and alter the levels of key metabolites.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide can be achieved through several steps involving key intermediates:
Formation of Benzo[d]oxazole: : Starting with o-aminophenol, cyclization with a carbonyl compound yields benzo[d]oxazole.
Thiol Addition: : The benzo[d]oxazole undergoes a thiolation reaction with a suitable thiol reagent.
Formation of Pyrazole Derivative: : The synthesis of the pyrazole moiety involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Final Coupling Reaction: : The two intermediates, along with acetamide, are coupled under specific conditions to form the final compound.
Industrial Production Methods
In an industrial setting, large-scale production involves optimized reaction conditions to ensure high yields and purity. Parameters such as temperature, pressure, solvent choice, and catalysts are meticulously controlled. Scaling up from laboratory to industrial production also involves considerations of cost, environmental impact, and safety regulations.
化学反应分析
Types of Reactions
Oxidation: : Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: : The reduction of the compound can yield different products depending on the reducing agent used.
Substitution: : Various nucleophiles can substitute the benzo[d]oxazole moiety, leading to a range of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.
Reduction: : Typical reducing agents might include lithium aluminum hydride and sodium borohydride.
Substitution: : Reagents like organometallic compounds (e.g., Grignard reagents) or halogenating agents can facilitate substitution reactions.
Major Products
Oxidation typically yields sulfoxides or sulfones.
Reduction can produce aminated or hydrogenated derivatives.
Substitution reactions lead to structurally diverse compounds based on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide serves as a starting material for synthesizing more complex molecules. Its reactivity and functional groups make it useful in developing new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with proteins and enzymes. It can serve as a probe in biochemical assays to elucidate enzyme mechanisms and pathways.
Medicine
In medicine, it could be investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in diseases. Its unique structure may offer selectivity and potency in drug design.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
相似化合物的比较
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)-N-(pyrazolyl)acetamide: : Shares structural similarities but differs in the heterocyclic component.
2-(Benzoxazol-2-ylthio)-N-(pyrazolyl)acetamide: : Similar but without the dioxin moiety, which might impact its reactivity and applications.
2-(Benzoxazol-2-ylthio)-N-(pyrazinyl)acetamide: : Features a pyrazine ring instead of a pyrazole ring, altering its chemical properties.
Uniqueness
What sets 2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide apart is its unique combination of heterocycles and functional groups, offering a distinct profile of chemical reactivity and potential applications. Its structural diversity facilitates a wide range of chemical transformations and biological interactions, making it a valuable compound in research and industrial applications.
There you have it—a deep dive into the world of this compound
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c26-20(13-30-21-24-16-5-1-2-6-17(16)29-21)23-14-9-22-25(10-14)11-15-12-27-18-7-3-4-8-19(18)28-15/h1-10,15H,11-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDOPVOSDPPJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
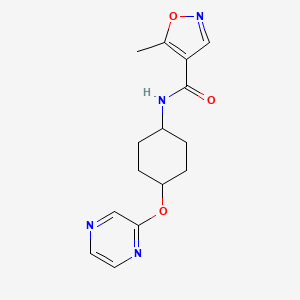
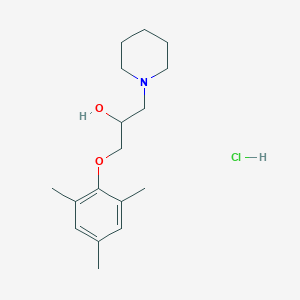
![methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2992420.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B2992421.png)
![3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2992422.png)
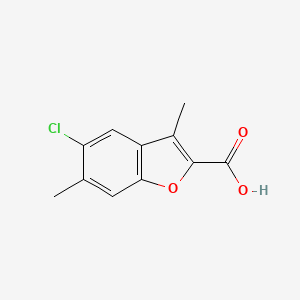
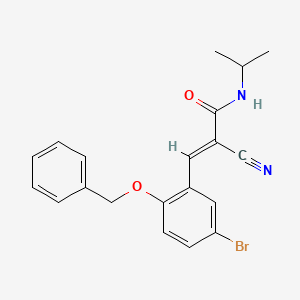
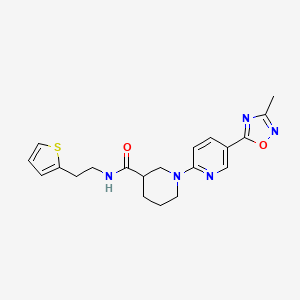
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2992432.png)
![7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2992433.png)
![N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2992435.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2992438.png)
![5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2992440.png)
